6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid
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Overview
Description
6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with a cyclopentyloxy group at the 6-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Cyclopentyloxy Group: The cyclopentyloxy group can be introduced via a nucleophilic substitution reaction using cyclopentanol and an appropriate leaving group on the pyrimidine ring.
Methylation: The methyl group at the 2-position can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The cyclopentyloxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-related pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors that are involved in various biological processes. For example, it may inhibit pyrimidine biosynthesis enzymes, leading to reduced nucleotide production and affecting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclopentyloxy)nicotinic acid: Similar structure but with a nicotinic acid core.
2-Methylpyrimidine-4-carboxylic acid: Lacks the cyclopentyloxy group.
6-Methoxypyrimidine-4-carboxylic acid: Contains a methoxy group instead of a cyclopentyloxy group.
Uniqueness
6-(Cyclopentyloxy)-2-methylpyrimidine-4-carboxylic acid is unique due to the presence of the cyclopentyloxy group, which can impart distinct physicochemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H14N2O3 |
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Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-cyclopentyloxy-2-methylpyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H14N2O3/c1-7-12-9(11(14)15)6-10(13-7)16-8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,14,15) |
InChI Key |
CHMTTWQVJPQTCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)OC2CCCC2)C(=O)O |
Origin of Product |
United States |
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